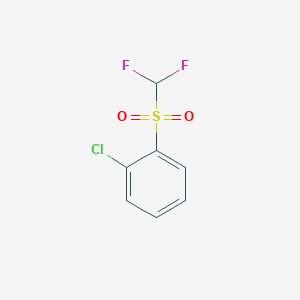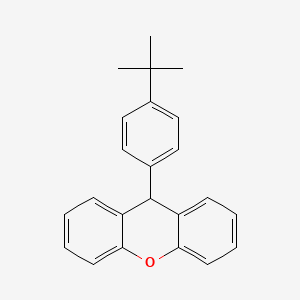
9-(4-tert-Butylphenyl)-9H-xanthene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(4-tert-Butylphenyl)-9H-xanthene is an organic compound that belongs to the xanthene family. Xanthenes are known for their fluorescent properties and are widely used in various applications, including dyes, laser technologies, and as intermediates in organic synthesis. The tert-butyl group attached to the phenyl ring enhances the compound’s stability and reactivity, making it a valuable compound in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-tert-Butylphenyl)-9H-xanthene typically involves the reaction of 4-tert-butylphenyl with xanthene under specific conditions. One common method is the acid-catalyzed alkylation of phenol with isobutene, which produces 4-tert-butylphenol as a precursor . This precursor can then be reacted with xanthene in the presence of a catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
9-(4-tert-Butylphenyl)-9H-xanthene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydroquinones.
Substitution: The tert-butyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce hydroquinones
Scientific Research Applications
9-(4-tert-Butylphenyl)-9H-xanthene has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a fluorescent probe in analytical chemistry.
Biology: Employed in fluorescence microscopy and imaging techniques to study biological processes.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other materials with specific optical properties.
Mechanism of Action
The mechanism of action of 9-(4-tert-Butylphenyl)-9H-xanthene involves its interaction with molecular targets and pathways in various applications. In fluorescence microscopy, the compound absorbs light at a specific wavelength and emits light at a different wavelength, allowing for the visualization of biological structures. In drug delivery systems, the compound can interact with cellular membranes and release therapeutic agents in a controlled manner.
Comparison with Similar Compounds
Similar Compounds
3-tert-Butyl-9-(4-tert-butylphenyl)anthracene: Similar in structure but with different optical properties and applications.
4-tert-Butylphenol: A precursor in the synthesis of 9-(4-tert-Butylphenyl)-9H-xanthene with distinct chemical properties.
Uniqueness
This compound is unique due to its combination of a xanthene core and a tert-butylphenyl group, which imparts specific stability and reactivity characteristics. This makes it particularly valuable in applications requiring high stability and precise reactivity, such as in fluorescence imaging and organic synthesis.
Properties
Molecular Formula |
C23H22O |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
9-(4-tert-butylphenyl)-9H-xanthene |
InChI |
InChI=1S/C23H22O/c1-23(2,3)17-14-12-16(13-15-17)22-18-8-4-6-10-20(18)24-21-11-7-5-9-19(21)22/h4-15,22H,1-3H3 |
InChI Key |
ICAFRXKJPFWITJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-(3-methoxypropyl)acetamide](/img/structure/B14114964.png)
![(8S,9S,10R,14S)-17-(2-methoxyacetyl)-10-methyl-2,6,7,8,9,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14114968.png)

![Ethyl 2-[3-[2-(2,4-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B14114977.png)
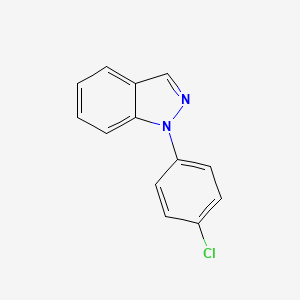

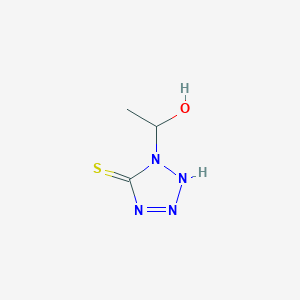
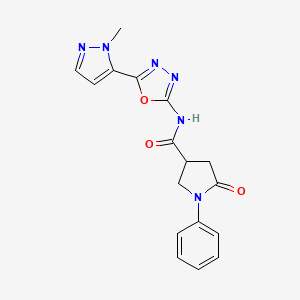
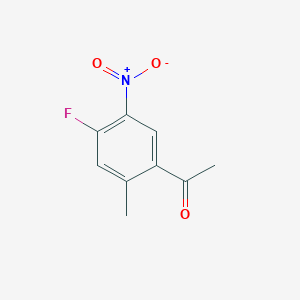

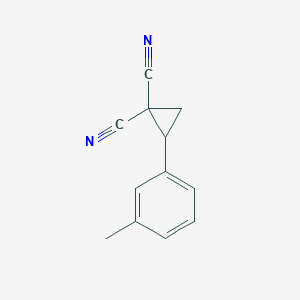
![Cyclopentyl 2-[[4-[[8-(hydroxyamino)-8-oxooctanoyl]amino]phenyl]methylamino]-2-phenylacetate](/img/structure/B14115039.png)
